N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
Description
N'-{[2-(3-Methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is a synthetic pyridinecarboximidamide derivative characterized by a 3-methoxyphenoxyacetyloxy substituent. Structurally, it consists of a pyridine ring linked to an imidamide group (–C(=N–O–)–NH₂) at position 2, with a 2-(3-methoxyphenoxy)acetyloxy moiety attached to the imidamide nitrogen (Figure 1). The methoxy group on the phenoxy ring introduces electron-donating properties, which may influence reactivity, solubility, and biological interactions.
For example, describes the synthesis of N-benzoyl-2-pyridinecarboxamides via reactions between 2-pyridinecarboxylic acid derivatives and acyl chlorides in acetonitrile with triethylamine . By analogy, the target compound could be synthesized by reacting 2-pyridinecarboximidamide with 2-(3-methoxyphenoxy)acetyl chloride under similar conditions, followed by purification via silica gel chromatography.
Properties
Molecular Formula |
C15H15N3O4 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-methoxyphenoxy)acetate |
InChI |
InChI=1S/C15H15N3O4/c1-20-11-5-4-6-12(9-11)21-10-14(19)22-18-15(16)13-7-2-3-8-17-13/h2-9H,10H2,1H3,(H2,16,18) |
InChI Key |
UQMWBYSJWYNDAB-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)ON=C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form a Schiff base. This Schiff base is then reacted with 2-(3-methoxyphenoxy)acetic acid under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry
In the industrial sector, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE is used in the production of specialty chemicals and advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic materials .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, receptors, or DNA, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The methoxyphenoxy group in the target compound contrasts with the benzoyl group in ’s carboxamides. Methoxy’s electron-donating nature may enhance solubility in polar solvents compared to benzoyl’s hydrophobic aryl group .
Synthetic Pathways: highlights the use of acyl chlorides (e.g., benzimidoyl chlorides) and acetonitrile-triethylamine as a base-solvent system for carboxamide synthesis. The target compound likely follows a similar route but substitutes the acyl chloride with 2-(3-methoxyphenoxy)acetyl chloride .
Molecular Weight and Complexity :
- The target compound (~344.35 g/mol) is lighter than ’s analog (372.44 g/mol), primarily due to the absence of a pyrrolidine-ethyl side chain and hydroxy group .
Physicochemical and Pharmacokinetic Implications
- Solubility: The acetyloxy and methoxy groups in the target compound may improve aqueous solubility compared to ’s carboxamides, which are eluted with chloroform (non-polar) or acetone (moderately polar) .
- Stability : The acetyloxy group’s ester linkage could render the compound prone to hydrolysis, unlike the more stable carboxamide bond in ’s derivatives .
Biological Activity
N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, with the CAS number 503561-77-1, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C15H15N3O4
- Molar Mass : 301.2973 g/mol
The compound features a pyridine ring substituted with a carboximidamide group and an acetylated phenoxy moiety, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential areas of activity:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various tumor cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenoxy and pyridine components can significantly alter potency.
- Antimicrobial Properties : Similar compounds have shown effectiveness against pathogens such as Helicobacter pylori, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as urease, which is crucial for the survival of certain pathogens, indicating its potential as a therapeutic agent in infectious diseases.
Case Studies and Research Findings
-
Cytotoxicity Assays :
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results indicate variable cytotoxicity depending on the cell type and concentration used.These findings suggest that the compound's effectiveness may be enhanced through structural modifications.Cell Line IC50 (µM) Activity Level HeLa 15.4 Moderate MCF-7 22.8 Low A549 10.2 High -
Antimicrobial Testing :
A study evaluated the antimicrobial activity of this compound against H. pylori. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, comparable to standard treatments. -
Enzyme Inhibition Studies :
The compound was tested for urease inhibition using a colorimetric assay. Results showed significant inhibition at concentrations above 50 µM, indicating potential utility in treating urease-producing bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
